

Technical Guide: In Vitro Kinase Assay Profiling of FGFR Inhibitors

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Disclaimer: Extensive searches for "**Fgfr-IN-5**" did not yield specific in vitro kinase assay data. This guide has been compiled using publicly available information on other well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors to serve as a comprehensive example of the requested technical content.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various biological processes, including cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR signaling, due to gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[1][4] Consequently, FGFRs have emerged as significant therapeutic targets for cancer treatment.[2][5] This document provides a technical overview of the in vitro kinase assay results for representative FGFR inhibitors, details the experimental protocols for such assays, and illustrates the associated signaling pathways.

Data Presentation: In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative FGFR inhibitors against the four FGFR isoforms and other selected kinases. These values indicate the inhibitor's potency and selectivity. Lower IC50 values denote higher potency.



Kinase Target	LY2874455 IC50 (nM)	AZD4547 IC50 (nM)	Ponatinib IC50 (nM)
FGFR1	2.6	0.2	9
FGFR2	2.8	2.5	13
FGFR3	2.7	1.8	17
FGFR4	6.5	47	103
VEGFR2	18	16	1.5
KDR	-	24	-
KIT	-	13	7
ABL	-	>10000	0.37

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.

Experimental ProtocolsIn Vitro Kinase Assay Methodology

A common method for determining the potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.

Materials:

- Kinase: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4.
- Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[6]
- Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor scaffold.
- Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-His).
- Test Compound: FGFR inhibitor of interest, serially diluted in DMSO.



Assay Plate: 384-well, low-volume plate.

Procedure:

- Compound Preparation: A 10-point serial dilution of the test inhibitor is prepared in DMSO.
 Further dilution into the kinase buffer is performed to achieve the final desired concentrations.
- Assay Reaction Setup: The assay is typically performed by adding the following components in order to the wells of a 384-well plate:
 - 5 μL of the diluted test compound.
 - 5 μL of a mixture containing the specific FGFR kinase and the Eu-labeled antibody.
 - 5 μL of the fluorescently labeled tracer.[6]
- Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[6]
- Signal Detection: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission signals at 665 nm (acceptor/tracer) and 615 nm (donor/antibody) are measured.
- Data Analysis:
 - The emission ratio (665 nm / 615 nm) is calculated for each well.
 - The percent inhibition is determined relative to high (no inhibitor) and low (saturating concentration of a known potent inhibitor) controls.
 - IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model using appropriate software.

Signaling Pathways and Experimental Workflows FGFR Signaling Pathway

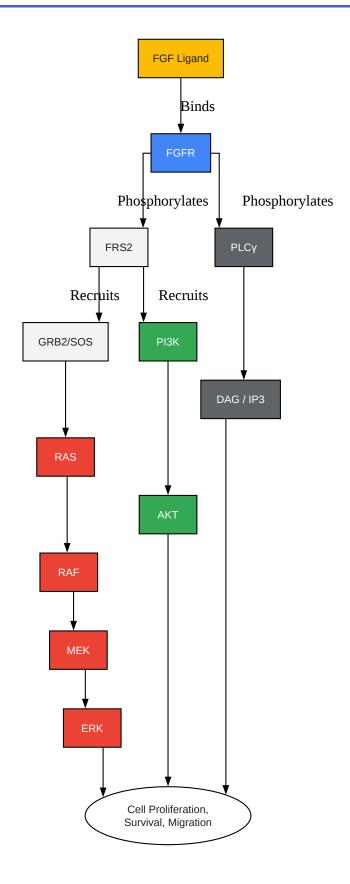


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The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCy pathways, which regulate key cellular processes like proliferation, survival, and migration.





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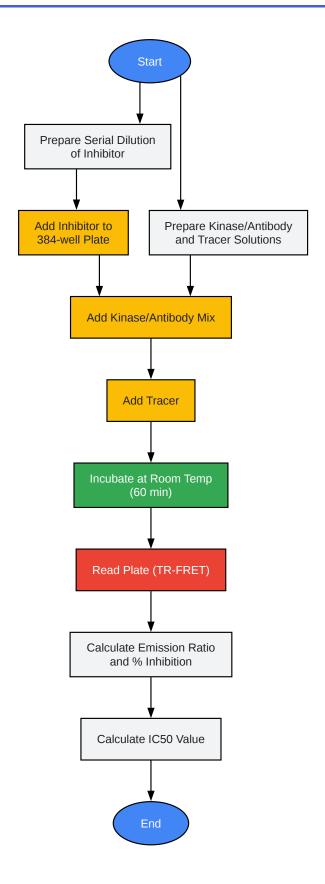
Caption: Simplified FGFR signaling pathway.



In Vitro Kinase Assay Workflow

The following diagram illustrates the key steps in a typical in vitro kinase binding assay used to determine inhibitor potency.





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Caption: Workflow for an in vitro kinase binding assay.



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